hyosophorin hyosophorin
Brand Name: Vulcanchem
CAS No.: 123938-31-8
VCID: VC0220778
InChI:
SMILES:
Molecular Formula: C5H5IO
Molecular Weight: 0

hyosophorin

CAS No.: 123938-31-8

Cat. No.: VC0220778

Molecular Formula: C5H5IO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hyosophorin - 123938-31-8

Specification

CAS No. 123938-31-8
Molecular Formula C5H5IO
Molecular Weight 0

Introduction

Structural Characteristics

Hyosophorins demonstrate fascinating structural complexity that varies according to the state of egg fertilization. In unfertilized eggs, they exist primarily as high molecular mass glycoproteins (H-hyosophorin) with molecular weights of approximately 100-120 kDa. Following fertilization or egg activation, these large glycoproteins convert to lower molecular mass glycopeptides (L-hyosophorin) of approximately 6 kDa .

The protein core architecture of hyosophorin consists of tandem repeats of decapeptides (10-amino acid sequences). Though some heterogeneities exist in the amino acid sequences, the 6-kDa glycopeptides isolated from fertilized eggs function as the fundamental repeating units of the high molecular mass glycoproteins. Each decapeptide contains a single large N-linked glycan chain, contributing to the extraordinarily high carbohydrate content characteristic of these molecules .

A defining structural feature of hyosophorin from flounder eggs is its penta-antennary glycan chain attached to the decapeptide repeating units of the protein core. Detailed structural analyses using Smith degradation, hydrazinolysis-nitrous acid deamination, permethylation analysis, and 400-MHz 1H NMR spectroscopy have elucidated this complex glycan structure .

The remarkable carbohydrate-to-protein ratio in hyosophorins creates a unique structural profile unlike most other biological glycoproteins, with glycan components dictating much of the molecule's physical properties and biological functions.

Biochemical Properties

Hyosophorins exhibit exceptional biochemical properties dominated by their glycan composition. In flounder eggs, hyosophorin possesses a neutral fucosylated pentaantennary glycan chain, while in species like herring and Fundulus heteroclitus, these glycan chains are sialylated . This variation creates species-specific glycoconjugate patterns with distinct biochemical properties.

The biochemical transformation during fertilization represents one of the most intriguing properties of hyosophorins. The high molecular mass glycoproteins (H-hyosophorin) present in unfertilized eggs convert to low molecular mass glycopeptides (L-hyosophorin) through controlled proteolytic processes. Further biochemical changes occur when free glycan chains form through scission between N-acetylglucosamine (GlcNAc) and asparagine residues in L-hyosophorin, observed in fertilized eggs and embryos 4-11 hours post-insemination .

The polysialoglycoprotein (PSGP) variant of hyosophorin found in rainbow trout eggs contains approximately 15% protein by weight and about 60% sialic acid by weight, predominantly in polysialic acid chains. The sialic acid composition varies significantly between species: in Oncorhynchus fish, PSGP sialic acid residues are exclusively N-glycolylneuraminic acid (Neu5Gc), while Salmo and Saluelinus species contain both N-acetylneuraminic acid (Neu5Ac) and Neu5Gc residues .

These biochemical characteristics demonstrate the remarkable diversity and specialized nature of hyosophorins across different fish species, reflecting adaptation to specific reproductive environments and strategies.

Role in Fertilization and Development

Hyosophorins play crucial roles in fertilization and early embryonic development in fish. Their presence as H-hyosophorin in unfertilized eggs and subsequent conversion to L-hyosophorin at fertilization strongly indicate functional significance in the fertilization process . The timing of these conversions aligns perfectly with critical developmental events.

The formation of free glycan chains in fertilized eggs and early embryos further supports the view that hyosophorins contribute significantly to developmental processes. These molecular transformations coincide with the earliest stages of embryogenesis, suggesting that hyosophorins may provide essential structural or signaling functions during this critical period .

Although the precise mechanisms remain under investigation, current evidence suggests hyosophorins likely participate in:

  • Regulation of sperm-egg interactions during fertilization

  • Protection of the developing embryo from environmental challenges

  • Provision of structural support during early cleavage stages

  • Facilitation of cell-cell communication during embryonic development

  • Modulation of developmental timing in early embryogenesis

The conservation of hyosophorins across diverse fish species, despite variations in their specific structure, underscores their fundamental importance in successful reproduction and embryonic development.

Species Variations

Hyosophorins exhibit remarkable variation across different fish species, particularly in their glycan compositions and structures. This diversity creates a fascinating comparative framework for understanding evolutionary adaptations in reproductive strategies.

The following table summarizes key characteristics of hyosophorins across different fish species:

SpeciesMolecular WeightGlycan CompositionKey Structural Features
Flounder (Paralichthys olivaceus)100-120 kDa (H); 6 kDa (L)Neutral fucosylated pentaantennaryDecapeptide repeats with N-linked glycans
Rainbow Trout (Salmo gairderi)High (~260 kDa)~60% sialic acid contentPolysialic acid chains with Neu5Gc
Salmon speciesVariesContains Neu5Ac and Neu5GcSimilar to rainbow trout PSGP
HerringNot fully determinedSialylated glycan chainsSimilar to flounder but with sialylation
Fundulus heteroclitusNot fully determinedSialylated glycan chainsSimilar to flounder but with sialylation
Gadus morhuaRelated glycopeptide: 7 kDaContains Neu5Ac, no Neu5GcN-glycan units with Man, GlcN and Gal

These variations reflect the diverse reproductive strategies employed by different fish species and may contribute to species-specific aspects of fertilization success and embryonic development patterns. The conservation of the basic hyosophorin structure alongside these species-specific variations suggests an evolutionary balance between conserved function and adaptive specialization.

Research Methods and Extraction

The study of hyosophorins has employed sophisticated biochemical techniques for isolation, purification, and structural characterization. Researchers have developed specialized protocols to maintain the integrity of these complex glycoproteins during analysis.

The initial isolation typically involves careful extraction from fish eggs, often using methods adapted to preserve the native structure. For example, in studies of related glycopeptides from Gadus morhua eggs, researchers employed 90% phenol extraction followed by Q Sepharose Fast Flow ion exchange chromatography and S-300 gel filtration chromatography .

Structural analyses utilize a comprehensive suite of analytical methods. For elucidating hyosophorin structure from flounder eggs, researchers employed composition analysis, Smith degradation, hydrazinolysis-nitrous acid deamination, permethylation analysis, and 400-MHz 1H NMR spectroscopy . These sophisticated techniques revealed the penta-antennary glycan structure attached to the decapeptide repeating unit.

Additional analytical approaches commonly used in hyosophorin research include:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for molecular weight determination

  • High-performance size exclusion chromatography (HPSEC) for purity assessment

  • β-elimination reactions to determine glycosidic bond types

  • Amino acid sequence analysis to identify peptide structures

  • Fourier transform-infrared spectroscopy (FT-IR) for structural profiling

These methodological approaches have progressively enhanced our understanding of hyosophorin structure and function, though considerable technical challenges remain in fully characterizing these complex biomolecules across diverse species.

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